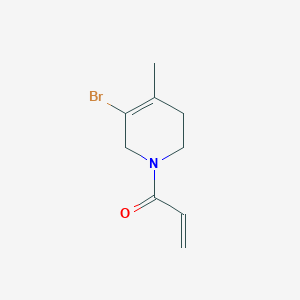
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one, also known as BRD7880, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyridine derivatives and has a molecular weight of 263.1 g/mol.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of several enzymes, including histone deacetylases and lysine demethylases. These enzymes are involved in the regulation of gene expression and have been implicated in the development of cancer, neurological disorders, and inflammatory diseases.
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to exhibit anti-tumor activity in preclinical studies. It has been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Mecanismo De Acción
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one exerts its biological effects by inhibiting the activity of enzymes involved in epigenetic regulation. Specifically, it inhibits the activity of histone deacetylases and lysine demethylases, which are involved in the modification of histones and other proteins that regulate gene expression. By inhibiting these enzymes, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one can alter the expression of genes that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to exhibit potent anti-tumor activity in preclinical studies. It induces apoptosis and inhibits cell proliferation in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized in preclinical studies, and its mechanism of action is well understood. However, there are also limitations to its use. 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has not yet been tested in clinical trials, and its safety and efficacy in humans are not known. In addition, the optimal dosing and administration of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one have not been established.
Direcciones Futuras
There are several future directions for research on 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one. One potential application is in the treatment of cancer. Further preclinical studies are needed to determine the optimal dosing and administration of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one in combination with chemotherapy and radiation therapy. In addition, clinical trials are needed to evaluate the safety and efficacy of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one in humans.
Another potential application of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is in the treatment of neurological disorders. Histone deacetylases and lysine demethylases have been implicated in the development of several neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one as a therapeutic agent for these disorders.
Conclusion
In conclusion, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It inhibits the activity of enzymes involved in epigenetic regulation and has been shown to exhibit potent anti-tumor activity in preclinical studies. Further research is needed to determine the optimal dosing and administration of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one in combination with chemotherapy and radiation therapy, as well as its potential as a therapeutic agent for neurological disorders.
Métodos De Síntesis
The synthesis of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with bromine and propargylamine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification through column chromatography or recrystallization. The synthesis of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is a multi-step process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
1-(5-bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-9(12)11-5-4-7(2)8(10)6-11/h3H,1,4-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLVWWPWGSFCOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C(=O)C=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

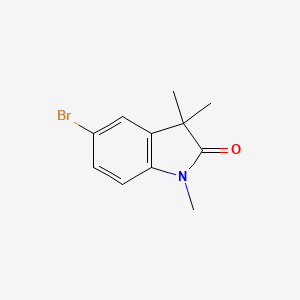
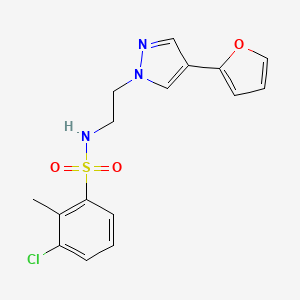

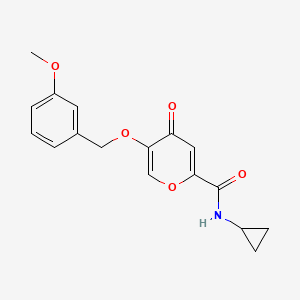
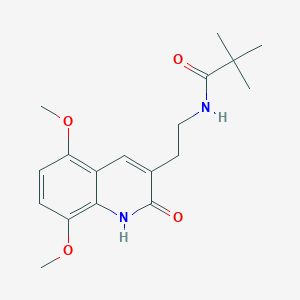
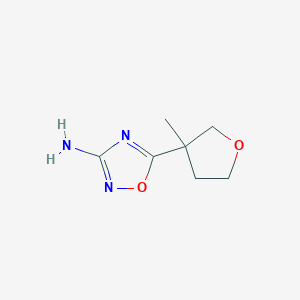
![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
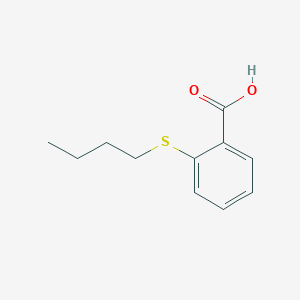
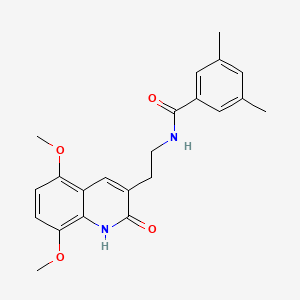
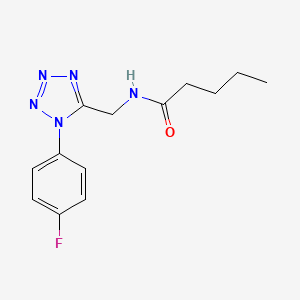
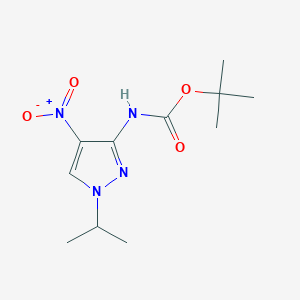
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)